2-Methyl-3-(4-methylphenoxy)aniline
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Overview
Description
2-Methyl-3-(4-methylphenoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methyl group at the second position and a 4-methylphenoxy group at the third position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-methylphenoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-methyl-3-nitroaniline with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of 2-methylaniline followed by reduction to obtain the corresponding 2-methyl-3-nitroaniline. This intermediate is then subjected to nucleophilic substitution with 4-methylphenol under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-methylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Bases like potassium carbonate (K₂CO₃) and solvents such as DMF are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
2-Methyl-3-(4-methylphenoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(3-methylphenoxy)aniline
- 2,4-bis(2-methylphenoxy)aniline
- 2-Methylquinoline
Uniqueness
2-Methyl-3-(4-methylphenoxy)aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-methyl-3-(4-methylphenoxy)aniline |
InChI |
InChI=1S/C14H15NO/c1-10-6-8-12(9-7-10)16-14-5-3-4-13(15)11(14)2/h3-9H,15H2,1-2H3 |
InChI Key |
XIIANNWRVSXOCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2C)N |
Origin of Product |
United States |
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